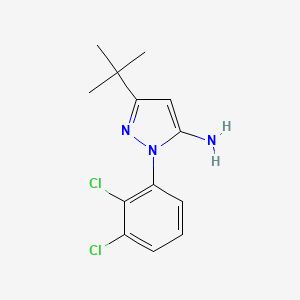
6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine
Descripción general
Descripción
6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is a chemical compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.65 g/mol. This compound is characterized by its solid crystalline form and is known for its solubility in organic solvents such as dimethyl sulfoxide and chloroform. It is widely used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to maintain the necessary reaction conditions. The process is optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like ammonia (NH3) or alkyl halides.
Major Products Formed:
Oxidation: Formation of nitroso derivatives and other oxidized products.
Reduction: Production of amines and other reduced derivatives.
Substitution: Generation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.
Biology: The compound has been studied for its potential biological activities, including its use as a precursor in the synthesis of biologically active molecules.
Medicine: In the pharmaceutical industry, it is utilized in the development of drugs that target various diseases. Its derivatives have shown promise in the treatment of conditions such as inflammation and cancer.
Industry: Beyond its applications in chemistry and medicine, the compound is also used in the production of dyes and pigments, contributing to the textile and printing industries.
Mecanismo De Acción
The mechanism by which 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and its intended use.
Comparación Con Compuestos Similares
2-Amino-6-chloro-3-nitropyridine
3-Nitro-5-phenylpyridin-2-ylamine
6-Chloro-2-aminopyridine
Uniqueness: 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. Its unique structure makes it a versatile intermediate in various chemical processes.
Propiedades
IUPAC Name |
6-chloro-3-nitro-5-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-10-8(7-4-2-1-3-5-7)6-9(15(16)17)11(13)14-10/h1-6H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDXLNKLYBDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696269 | |
| Record name | 6-Chloro-3-nitro-5-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790692-86-3 | |
| Record name | 6-Chloro-3-nitro-5-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine](/img/structure/B1503924.png)
![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)



